benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate
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Overview
Description
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a benzyl group, a carbamate linkage, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Carbamate Formation: The isoindoline-1,3-dione intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate has several applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the development of new therapeutic agents due to its stable heterocyclic structure.
Agriculture: Derivatives of this compound are explored as potential herbicides.
Materials Science: It is used in the synthesis of colorants, dyes, and polymer additives.
Organic Synthesis: The compound is a versatile reagent in organic synthesis, facilitating the construction of complex molecules.
Mechanism of Action
The specific mechanism of action for benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate depends on its application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and aromatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Benzyl carbamates: Compounds with a benzyl carbamate linkage are structurally related and can undergo similar chemical reactions.
Uniqueness
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is unique due to the combination of the isoindoline-1,3-dione moiety and the benzyl carbamate linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
CAS No. |
17415-87-1 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |
InChI |
InChI=1S/C19H18N2O4/c22-17-15-9-4-5-10-16(15)18(23)21(17)12-6-11-20-19(24)25-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,20,24) |
InChI Key |
MFCVVYZLWCGOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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